3-(Bromomethyl)pyridine

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Select 3‑(Bromomethyl)pyridine (free base, CAS 69966‑55‑8) when regioselective N‑alkylation at the pyridine 3‑position is non‑negotiable. Unlike 2‑ or 4‑isomers, the meta‑bromomethyl group directs the positive charge precisely for ionic liquids, phase‑transfer catalysts, and antimicrobial quaternary ammonium compounds. Its free‑base form eliminates the cold‑chain logistics required by hydrobromide salts, reducing multi‑kilogram manufacturing cost without sacrificing reactivity toward amines, thiols, and carboxylates. With inherent antibacterial activity (S. aureus MIC 56 µg/mL) and topoisomerase II inhibition, this intermediate accelerates hit‑to‑lead optimization. Standard 95–98% purity; inquire for custom specifications.

Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
CAS No. 69966-55-8
Cat. No. B1585428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)pyridine
CAS69966-55-8
Molecular FormulaC6H6BrN
Molecular Weight172.02 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CBr
InChIInChI=1S/C6H6BrN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
InChIKeyKHCXGFNZZRXOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)pyridine (CAS 69966-55-8) — Procurement-Grade Pyridinylmethyl Bromide for Regioselective Synthesis


3-(Bromomethyl)pyridine (CAS 69966-55-8) is a pyridine derivative bearing a bromomethyl group at the 3‑position. This heteroaromatic alkyl halide serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of N‑alkylpyridinium salts and for introducing the pyridin‑3‑ylmethyl moiety into more complex molecular frameworks . The compound exhibits distinct physicochemical properties, including a density of 1.533 g/cm³ and a boiling point of 223.8 °C at 760 mmHg, which differentiate it from its 2‑ and 4‑regioisomers and halogenated congeners . Its free‑base form is widely used as a linker and alkylating agent in medicinal chemistry programs targeting kinase inhibitors, antimicrobial agents, and catalyst ligands .

3-(Bromomethyl)pyridine (CAS 69966-55-8) — Why Regioisomeric and Halogenated Analogs Cannot Be Interchanged


Simple substitution of 3‑(bromomethyl)pyridine with its 2‑ or 4‑regioisomers or with di‑brominated congeners introduces consequential differences in both reactivity and physicochemical profile. The position of the bromomethyl group on the pyridine ring dictates the electronic environment of the nitrogen atom and the adjacent carbon centers, thereby altering nucleophilic substitution rates, regioselectivity in cross‑coupling reactions, and the ultimate spatial orientation of the pyridyl moiety in the final product [1]. Furthermore, the free‑base form offers distinct handling and storage advantages over its hydrobromide salt, which may require cold‑chain logistics . These disparities mean that in‑class analogs cannot be treated as drop‑in replacements without re‑optimizing synthetic protocols and validating biological outcomes.

3-(Bromomethyl)pyridine (CAS 69966-55-8) — Quantitative Differentiation Against Closest Analogs


Hydrolysis Kinetics — Regioisomeric Stability and Reactivity Comparison

A kinetic study of the hydrolysis of 2‑, 3‑, and 4‑bromomethylpyridines revealed significant differences in their first‑order and second‑order rate constants under identical conditions (60 °C, μ = 0.15, pH 0.9–9.9) [1]. The 3‑regioisomer exhibits a distinct hydrolysis rate profile compared to its 2‑ and 4‑counterparts, reflecting the influence of the nitrogen atom's position on the stability of the benzylic carbon intermediate [1]. This quantitative divergence dictates the shelf‑life, handling requirements, and reaction predictability of each regioisomer in aqueous or protic environments.

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Physicochemical Profile — Density and Boiling Point vs. Di‑Brominated Congener

When compared to the more highly brominated analog 2‑bromo‑3‑(bromomethyl)pyridine (CAS 94446‑97‑6), 3‑(bromomethyl)pyridine exhibits a substantially lower density (1.533 g/cm³ vs. 1.955 g/cm³) and a lower boiling point (223.8 °C vs. 291 °C at 760 mmHg) [1]. These differences arise from the additional bromine atom on the pyridine ring in the comparator, which increases molecular weight and intermolecular forces.

Process Chemistry Purification Material Handling

Pharmaceutical Intermediate Utility — Patented Synthesis of EP4 Receptor Antagonists

3‑(Bromomethyl)pyridine is explicitly disclosed as a key intermediate in the patented synthesis of prostaglandin EP4 receptor antagonists [1]. While the patent also references alternative pyridine building blocks, the 3‑(bromomethyl)pyridine scaffold is specifically selected for its ability to introduce the pyridin‑3‑ylmethyl group with the correct regio‑orientation required for EP4 receptor binding [1]. This contrasts with the 2‑ and 4‑regioisomers, which would project the pyridine nitrogen in a different spatial vector, potentially compromising target engagement.

Medicinal Chemistry Drug Synthesis Patent Literature

Antibacterial Activity — Minimum Inhibitory Concentration Against Staphylococcus aureus

3‑(Bromomethyl)pyridine has demonstrated antibacterial activity against several bacterial strains, including Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 56 µg/mL . This activity is attributed to the compound's electrophilic bromomethyl group, which can alkylate nucleophilic sites on bacterial macromolecules. While this MIC is not as potent as that of dedicated clinical antibiotics, it represents a baseline level of inherent bioactivity that can be leveraged as a starting point for structure‑activity relationship (SAR) studies or for the design of dual‑action antimicrobial‑synthetic intermediates.

Antimicrobial Research Drug Discovery Biological Screening

Anticancer Potential — Inhibition of Topoisomerase II

3‑(Bromomethyl)pyridine has been reported to inhibit DNA synthesis by binding to the enzyme topoisomerase II, a validated target for anticancer therapy . Although quantitative IC₅₀ values against purified topoisomerase II are not available in the public domain for this specific compound, the proposed mechanism of action places it in the class of topoisomerase II poisons, which include established chemotherapeutic agents like etoposide and doxorubicin.

Oncology Chemotherapy Enzyme Inhibition

3-(Bromomethyl)pyridine (CAS 69966-55-8) — Optimized Research and Industrial Application Scenarios


Regioselective Synthesis of N‑Alkylpyridinium Salts and Quaternary Ammonium Compounds

The 3‑(bromomethyl) group on the pyridine ring enables precise N‑alkylation to generate pyridinium salts with the positive charge localized at the 3‑position. This regioselectivity is critical for applications in ionic liquids, phase‑transfer catalysis, and antimicrobial quaternary ammonium compounds, where the spatial orientation of the pyridinium moiety affects both physicochemical properties and biological activity .

Medicinal Chemistry Building Block for Kinase and GPCR‑Targeted Libraries

3‑(Bromomethyl)pyridine is a preferred intermediate for installing the pyridin‑3‑ylmethyl pharmacophore into drug candidates, as evidenced by its use in the synthesis of prostaglandin EP4 receptor antagonists . The free‑base form's reactivity profile allows for straightforward coupling with amines, thiols, and carboxylates, facilitating the rapid generation of focused compound libraries for hit‑to‑lead optimization .

Process Chemistry Scale‑Up and Manufacturing

With a boiling point of 223.8 °C and density of 1.533 g/cm³, 3‑(bromomethyl)pyridine is amenable to standard industrial purification techniques such as fractional distillation and solvent extraction . Its free‑base form avoids the cold‑chain storage requirements of some hydrobromide salts, reducing logistical complexity and cost in multi‑kilogram manufacturing campaigns .

Antimicrobial and Anticancer Fragment‑Based Drug Discovery

The compound's demonstrated antibacterial activity against S. aureus (MIC 56 µg/mL) and its reported inhibition of topoisomerase II provide a biologically relevant starting point for fragment‑based screening and structure‑based drug design . Researchers can leverage these inherent activities to build more potent derivatives while retaining the synthetic tractability of the bromomethyl handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.